molecular formula C14H12ClNO B1361505 2-Chloro-N,N-diphenylacetamide CAS No. 5428-43-3

2-Chloro-N,N-diphenylacetamide

Cat. No. B1361505
CAS RN: 5428-43-3
M. Wt: 245.7 g/mol
InChI Key: GRIXINIGTYIHSN-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is a solid substance with a melting point between 119 - 121°C .


Synthesis Analysis

The synthesis of 2-Chloro-N,N-diphenylacetamide involves the reaction of diphenylamine with chloroacetylchloride in toluene . The reaction mixture is refluxed for 4 hours .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N,N-diphenylacetamide consists of a chloroacetyl group attached to a diphenylamine . The InChI code for this compound is 1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 .


Physical And Chemical Properties Analysis

2-Chloro-N,N-diphenylacetamide is a solid substance with a melting point between 119 - 121°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 441.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-N,N-diphenylacetamide derivatives have been synthesized and explored for their potential antimicrobial properties. For example, Kumar and Mishra (2015) synthesized novel diphenylamine derivatives, demonstrating significant antibacterial and antifungal activities. This suggests that compounds derived from 2-Chloro-N,N-diphenylacetamide could be potent antimicrobial agents (Kumar & Mishra, 2015).

Analgesic Activity

Research by Kumar, Kumar, and Mishra (2019) has shown that certain 2-Chloro-N,N-diphenylacetamide derivatives possess significant analgesic properties. These compounds were synthesized and evaluated using molecular docking studies on COX-1 and COX-2 enzymes, and in-vivo analgesic activity using the hot plate model. The findings suggest potential therapeutic applications for pain management (Kumar, Kumar, & Mishra, 2019).

Anticonvulsant Properties

Nikalje, Ghodke, and Girbane (2012) have synthesized novel N1-substituted-N2,N2-diphenyl oxalamides and 2-substituted amino-N,N-diphenylacetamides, demonstrating anticonvulsant activity. This research indicates the potential of 2-Chloro-N,N-diphenylacetamide derivatives in the development of new anticonvulsant drugs (Nikalje, Ghodke, & Girbane, 2012).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, including 2-Chloro-N,N-diphenylacetamide structure, was synthesized and evaluated for its effectiveness in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).

Anti-inflammatory Activity

Further research by Kumar and Mishra (2020) on new diphenylamine derivatives, including 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide, showed potential for treating pain and inflammation. These findings suggest that 2-Chloro-N,N-diphenylacetamide derivatives could be developed into effective anti-inflammatory drugs (Kumar & Mishra, 2020).

Safety And Hazards

The safety information for 2-Chloro-N,N-diphenylacetamide includes hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N,N-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXINIGTYIHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279514
Record name 2-Chloro-N,N-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-diphenylacetamide

CAS RN

5428-43-3
Record name 5428-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N,N-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared in accordance with the procedures described in Latrell, Bartmann, Granzier DE 2 707 268 (1978) as follows. A solution of diphenylamine (40 g, 237 mmol) and triethylamine (66.1 mL, 474 mmol) in toluene (65 mL) is added dropwise to a solution of chloroacetyl chloride (20.7 mL, 260 mmol) in toluene (40 mL) while cooling in an ice-water bath. The cold bath is removed and the reaction mixture is heated at 55-65° C. for 3 hr. The cooled reaction mixture is diluted with toluene (100 mL), filtered and the filtrate concentrated to give 2-chloro-N,N-diphenylacetamide (24.4 g, 42% yield) as a light brown solid. NMR (CDCl3) 7.56-7.19 (10H, m), 4.01 (2H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
66.1 mL
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (0.32 ml, 4.02 mmol) was dissolved in a mixed solvent of toluene (6 ml) and tetrahydrofuran (2 ml). The solution was added with diphenylamine (690 mg, 4.08 mmol) at room temperature, and the heated at 100° C. for 80 minutes. The solvent was evaporated under reduced pressure, and the solid precipitated was suspended and washed in ethyl ether. The solid was collected by filtration and dried under reduced pressure to obtain the title compound as colorless solid (746 mg, yield: 75%).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
R Kumar, S Kumar, MA Khan - Journal of Drug Delivery and …, 2020 - jddtonline.info
Recently a series of Schiff bases of diphenylamine derivatives have been synthesized and evaluated in vitro for their antibacterial activity against pathogenic both Gram-positive …
Number of citations: 3 jddtonline.info
A KUMAR, S KUMAR… - Oriental Journal of …, 2019 - pdfs.semanticscholar.org
The aim of present is to synthesize some novel 2-chloro-N, N-diphenylacetamide derivatives conjugated with various benzaldehydes in multistep synthesis and further to undergo the …
Number of citations: 2 pdfs.semanticscholar.org
XF Tang, YH Wen - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C23H16Cl2N2O2, intramolecular C—H⋯Cl and C—H⋯N hydrogen bonds from the quinoline fragment form five- and six-membered rings, respectively. The …
Number of citations: 1 scripts.iucr.org
A Kumar, AK Mishra - Journal of Pharmacy & Bioallied Sciences, 2015 - ncbi.nlm.nih.gov
In search of new leads toward potent antimicrobial agent, an array of novel derivatives of 2-hydrazinyl–NN, diphenyl acetamide has been synthesized from the chloroacetylation …
Number of citations: 10 www.ncbi.nlm.nih.gov
APG Nikalje, M Ghodke, A Girbane - Archiv der Pharmazie, 2012 - Wiley Online Library
A series of novel N 1 ‐substituted‐N 2 ,N 2 ‐diphenyl oxalamides 3a–l were synthesized in good yield by stirring diphenylcarbamoyl formyl chloride (2) and various substituted aliphatic, …
Number of citations: 13 onlinelibrary.wiley.com
S Shao, J Sun - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
(IUCr) 2-Chloro-N,N-diphenylacetamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 4 scripts.iucr.org
C Que, P Huang, Z Yang, N Chen, J Xu - Molecules, 2019 - mdpi.com
The intramolecular CH insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides were studied. 2-Diazo-2-sulfamoylacetamides were first prepared from chloroacetyl chloride …
Number of citations: 2 www.mdpi.com
A Kumar, AK Mishra - Letters in Organic Chemistry, 2020 - ingentaconnect.com
The present work was aimed to synthesize eight new diphenylamine derivatives by the reactions of 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide with substituted phenols in the …
Number of citations: 2 www.ingentaconnect.com
A Kumar, S Verma, AK Mishra, S Kumar - Ann Adv Chem, 2017 - m.karmaimpex.com
A series of Schiff bases of diphenylamine derivatives have been synthesized and evaluated in vitro for their antibacterial activity against pathogenic both Gram-positive bacteria B. …
Number of citations: 13 m.karmaimpex.com
R Charan Dash, SH Bhosale, SM Shelke… - Medicinal …, 2012 - ingentaconnect.com
A series of novel N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides was designed, synthesized and evaluated for anti-dopaminergic activity, anti-serotonergic activity and …
Number of citations: 4 www.ingentaconnect.com

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